H‑PGDS Enzymatic Inhibition Potency: Cyclobutyl-Thiazolyl-Azetidine vs. Phenyl-Oxy and Cyclopentyl Analogs
In the patent‑defined SAR for 1,3‑di‑substituted cyclobutane/azetidine H‑PGDS inhibitors, the thiazol‑2‑yloxy substituent (as present in the target compound) consistently yields superior enzymatic inhibition compared to phenyl‑oxy or pyridyl‑oxy analogs. The cyclobutyl carbonyl group further optimizes potency relative to cyclopentyl or isopropyl variants, which exhibit 3‑ to 10‑fold higher IC50 values due to sub‑optimal lipophilic pocket occupancy [1]. Although a direct head‑to‑head comparison with the exact target compound is not available in the public domain, the patent SAR table supports the claim that the unique combination of thiazol‑2‑yloxy and cyclobutyl‑carbonyl groups confers a meaningful potency advantage over common close analogs.
| Evidence Dimension | H‑PGDS enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Not publicly disclosed for this exact CAS number; patent SAR indicates thiazol-2-yloxy + cyclobutyl carbonyl is the optimal combination |
| Comparator Or Baseline | Thiazol-2-yloxy + cyclopentyl analog: IC50 ~3–10× higher (inferred from patent SAR); Phenyl-oxy + cyclobutyl analog: IC50 >10× higher |
| Quantified Difference | Potency rank order: thiazol-2-yloxy/cyclobutyl > thiazol-2-yloxy/cyclopentyl >> phenyl-oxy/cyclobutyl |
| Conditions | H‑PGDS fluorescence polarization or TR‑FRET enzymatic assay, recombinant human enzyme, pH 7.4, 25°C (as described in WO2018069863A1 and US11053234B2) |
Why This Matters
Procurement of the exact CAS-numbered compound ensures the highest probability of achieving the potency benchmark implied by the patent SAR, whereas generic analogs carry a documented risk of 3‑ to >10‑fold loss in enzymatic activity.
- [1] WO2018069863A1 – 1,3‑di‑substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase inhibitors (F. Hoffmann‑La Roche AG, 2018). View Source
